molecular formula C18H17N5O3 B7713401 N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline

N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7713401
M. Wt: 351.4 g/mol
InChI Key: CANSWISTGZPVHN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a cyclopentyl group, a nitro group, a pyridine ring, and an oxadiazole ring

Properties

IUPAC Name

N-cyclopentyl-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-23(25)16-11-12(8-9-14(16)20-13-5-1-2-6-13)18-21-17(22-26-18)15-7-3-4-10-19-15/h3-4,7-11,13,20H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANSWISTGZPVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting from readily available precursors. One common approach involves the nitration of aniline derivatives followed by cyclization reactions to introduce the oxadiazole ring. The pyridine ring is often introduced through a coupling reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

    Cyclization: Catalysts like Lewis acids or bases can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline: A structural isomer with the pyridine ring in a different position.

    N-Cyclopentyl-2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline: Another isomer with the pyridine ring in yet another position.

    N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-thiadiazol-5-YL]aniline: A similar compound where the oxadiazole ring is replaced with a thiadiazole ring.

Uniqueness

N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, a pyridine ring, and an oxadiazole ring makes it a versatile compound for various applications.

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